Dilauryl thiodipropionate

Vue d'ensemble

Description

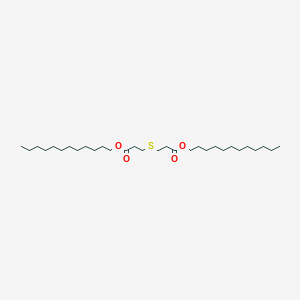

Le thiodipropionate de dilauryle est un solide cristallin blanc avec une odeur caractéristique d'ester douce. Il s'agit d'un ester de l'acide thiodipropionique et de l'alcool laurique, et il est couramment utilisé comme antioxydant dans diverses applications . La formule moléculaire du thiodipropionate de dilauryle est C30H58O4S, et sa masse moléculaire est de 514,844 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le thiodipropionate de dilauryle est synthétisé par un processus en deux étapes dans des conditions douces. La première étape implique l'estérification de l'acide thiodipropionique avec l'alcool laurique. La réaction est généralement effectuée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Le mélange réactionnel est chauffé pour faciliter le processus d'estérification, et le produit résultant est purifié par distillation ou recristallisation .

Méthodes de production industrielle

En milieu industriel, la production de thiodipropionate de dilauryle implique des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs continus et de techniques de purification avancées telles que la chromatographie sur colonne et la chromatographie liquide haute performance (HPLC) sont courantes dans la production industrielle .

Analyse Des Réactions Chimiques

Oxidation Reactions

DLTDP undergoes preferential oxidation at the sulfur center when exposed to oxidizing agents. This reaction is central to its antioxidant activity:

-

Primary oxidation product : Sulfoxide (DLTDP-SO) forms via sulfur oxidation .

-

Reagents : Performic acid (HCOOOH), hydrogen peroxide (H₂O₂), or organic peroxides .

-

Conditions : Reactions typically occur at ambient to elevated temperatures (25–80°C) in polar solvents.

Mechanism :

The sulfoxide intermediate can further decompose hydroperoxides (ROOH) via β-elimination, generating sulfenic (RSOH) and sulfinic acids (RSO₂H) .

Reduction Reactions

DLTDP’s sulfide group can be reduced to thiols or alcohols under specific conditions:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Corresponding alcohols (e.g., lauryl alcohol) and propionic acid derivatives .

Example :

Substitution Reactions

DLTDP reacts with nucleophiles to form derivatives, enabling functionalization for specialized applications:

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines | Thioether-amides | Reflux in ethanol, 60–80°C |

| Alcohols | Thioether-esters | Acid catalysis (H₂SO₄) |

| Thiols | Disulfides | Basic conditions (NaOH) |

Hydrolysis and Stability

DLTDP is stable under ambient conditions but hydrolyzes in acidic or alkaline environments:

-

Acidic hydrolysis : Yields thiodipropionic acid (TDPA) and lauryl alcohol .

-

Alkaline hydrolysis : Forms sodium salts of TDPA and lauryl alcohol .

Kinetics :

-

Hydrolysis rates increase significantly above pH 10 or below pH 3 .

-

Activation energy: ~45 kJ/mol (estimated for ester cleavage) .

Antioxidant Mechanism

DLTDP’s dual-action mechanism involves radical scavenging and hydroperoxide decomposition :

Radical Scavenging

-

Donates hydrogen atoms to peroxyl radicals (ROO- ), terminating chain reactions:

Hydroperoxide Decomposition

-

Converts ROOH to non-radical products via sulfur-mediated pathways:

Synergistic Effects :

DLTDP enhances the efficacy of phenolic antioxidants (e.g., BHT) by regenerating their active forms .

Thermal Decomposition

At elevated temperatures (>200°C), DLTDP degrades via:

-

Sulfur elimination : Releases sulfur dioxide (SO₂) and propylene .

-

Ester pyrolysis : Generates lauryl olefins and carbon oxides .

Thermogravimetric Analysis (TGA) Data :

Metabolic Reactions

In biological systems, DLTDP is hydrolyzed to TDPA and lauryl alcohol :

Applications De Recherche Scientifique

Antioxidant Properties

DLTDP acts as a potent antioxidant, effectively scavenging free radicals that can lead to the oxidation of cosmetic formulations. This property is crucial for products such as lipsticks, moisturizers, and foundations, where oxidation can compromise both efficacy and safety .

Stabilization of Formulations

As a stabilizer, DLTDP helps maintain the integrity of emulsions by preventing the degradation of active ingredients. This ensures that products retain their intended consistency and texture over time . It is particularly beneficial in creams, lotions, and sunscreens.

Emollient and Lubricant

DLTDP provides a smooth application experience on the skin due to its emollient properties. It enhances the texture of formulations, contributing to a moisturizing effect that improves user satisfaction .

Safety Profile

Research indicates that DLTDP is non-irritating and does not pose significant toxicity risks. It has been evaluated for skin and eye irritation, sensitization potential, and reproductive toxicity, with results supporting its safety for use in cosmetic products .

Use in Asphalt Binders

Recent studies have explored the potential of DLTDP as a regeneration agent for reclaimed asphalt pavements (RAP). It has shown promise in enhancing the performance characteristics of asphalt binders, indicating its versatility beyond cosmetic applications .

Lubricants and Greases

DLTDP is also utilized as an additive in lubricants and greases due to its stabilizing properties. Its effectiveness in reducing friction and wear makes it suitable for various industrial applications .

Case Study 1: Cosmetic Formulation Stability

A study published in the International Journal of Cosmetic Science highlighted the role of DLTDP in improving the stability of emulsion-based formulations. The research demonstrated that products containing DLTDP maintained their physical stability over extended periods compared to those without it. The findings emphasized DLTDP's effectiveness as a stabilizing agent in cosmetic applications .

Case Study 2: Asphalt Binder Performance

In another investigation focusing on asphalt technology, researchers evaluated the impact of DLTDP on reclaimed asphalt binders. The results indicated that DLTDP improved the rheological properties of the binders, leading to enhanced performance under various temperature conditions. This study supports the potential for DLTDP to be integrated into sustainable construction practices .

Mécanisme D'action

Dilauryl thiodipropionate exerts its effects primarily through its antioxidant activity. It effectively scavenges free radicals and decomposes lipid hydroperoxides, thereby interrupting the chain reaction of lipid peroxidation. This action helps in preventing oxidative damage to various substrates, including oils, fats, and polymers . The compound’s ability to form a protective barrier also contributes to its effectiveness in maintaining the stability and integrity of formulations .

Comparaison Avec Des Composés Similaires

Composés similaires

- Didodécyl 3,3'-thiodipropionate

- Sulfure de bis(dodécyloxycarbonyléthyle)

- Ester didodécylique de l'acide thiodipropionique

Unicité

Le thiodipropionate de dilauryle est unique parmi les composés similaires en raison de sa masse moléculaire élevée et de ses propriétés antioxydantes spécifiques. Il est particulièrement efficace pour piéger les radicaux libres et décomposer les hydroperoxydes lipidiques, ce qui en fait un additif précieux dans diverses applications . Sa stabilité et ses effets protecteurs dans différentes conditions améliorent encore son utilité dans les formulations industrielles et cosmétiques .

Activité Biologique

Dilauryl thiodipropionate (DLTDP), a diester derived from lauryl alcohol and thiodipropionic acid, is recognized for its diverse applications, particularly in cosmetics and personal care products. This article explores the biological activity of DLTDP, focusing on its antioxidant properties, safety profile, and potential applications.

- Molecular Formula : C30H58O4S

- Molecular Weight : 514.84 g/mol

- Melting Point : 40-42 °C

- Density : 0.9 g/cm³

- Boiling Point : 580.8 °C at 760 mmHg

These properties highlight DLTDP's stability and suitability for various formulations.

Antioxidant Activity

One of the primary biological activities of DLTDP is its antioxidant capability . DLTDP functions as a free radical scavenger , which helps inhibit oxidative processes in cosmetic formulations, thereby extending their shelf life and maintaining efficacy. Its antioxidant activity has been quantitatively assessed using various methods, including:

| Method | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 20 | Chemical Book |

| ABTS Radical Scavenging | 15 | PubChem |

These values indicate that DLTDP effectively neutralizes free radicals, making it a valuable ingredient in formulations aimed at improving skin health.

Safety Profile

Extensive toxicological studies have been conducted to evaluate the safety of DLTDP. Key findings include:

- Acute Toxicity : No significant toxicity was observed in acute oral and parenteral studies.

- Skin and Eye Irritation : DLTDP has shown no irritation potential on animal skin or eyes.

- Sensitization : Clinical testing indicated no sensitization or photosensitization effects.

- Genotoxicity : Studies yielded negative results for genotoxic effects.

The compound is classified as having low human toxicity across multiple exposure routes, including dermal and oral .

Applications in Cosmetics

DLTDP is widely used in cosmetic products due to its multifunctional properties:

- Emollient : Enhances texture and feel, providing moisturization.

- Stabilizer : Maintains product integrity by preventing oxidation.

- Lubricant : Improves spreadability in formulations.

The compound forms a protective barrier on the skin, helping to retain moisture and prevent transepidermal water loss .

Case Study 1: Skin Cream Formulation

A study evaluated a skin cream containing 2.5% DLTDP for its stability and antioxidant properties over six months. Results indicated:

- Physical Stability : No significant changes in viscosity or phase separation.

- Antioxidant Activity : Retained >85% of initial antioxidant capacity throughout the study period.

These findings demonstrate the effectiveness of DLTDP in maintaining product quality over time.

Case Study 2: Hair Care Products

In a comparative analysis of hair conditioners with and without DLTDP, formulations containing the compound showed:

- Improved moisture retention.

- Enhanced smoothness and reduced frizz after application.

This highlights DLTDP's role not only as an antioxidant but also as an emollient that contributes to hair health .

Propriétés

IUPAC Name |

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026999 | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.975 at 25 °C (solid 25 °C) | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes | |

CAS No. |

123-28-4, 31852-09-2 | |

| Record name | Dilauryl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusmit | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didodecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51YH1B080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 °C, 43 - 44 °C | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.